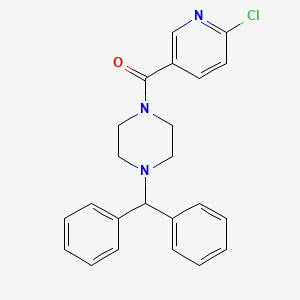

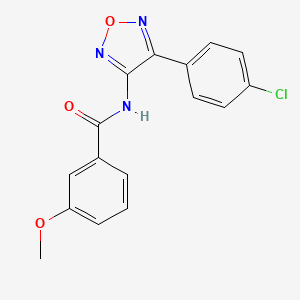

![molecular formula C19H18FNO4 B2764492 ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439112-17-1](/img/structure/B2764492.png)

ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Vue d'ensemble

Description

Ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the IUPAC name ethyl [4- (4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate . It has a molecular weight of 343.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18FNO4/c1-2-24-18(22)11-15-12-25-17-6-4-3-5-16(17)21(15)19(23)13-7-9-14(20)10-8-13/h3-10,15H,2,11-12H2,1H3 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

The physical form of this compound is solid . The density is not explicitly mentioned for this compound, but a related compound, Ethyl (4-fluorobenzoyl)acetate, has a density of 1.174 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Benzimidazoles and Perimidines

This compound can be used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . These synthesized compounds have potential use as antimalarial treatments .

Synthesis of Hydroxybenzophenones

It can be used in base-promoted domino Michael addition / cyclization / elimination reactions for the synthesis of hydroxybenzophenones . Hydroxybenzophenones are important compounds in organic chemistry and have various applications in the pharmaceutical industry .

Oxidative Cross-Coupling Reactions

This compound can be used in oxidative cross-coupling reactions with indoles via dioxygen activation . This process is important in the synthesis of complex organic molecules .

Synthesis of Pyrones

It can be used in the cyclization of keto esters for the synthesis of pyrones . Pyrones are a class of organic compounds that are widely distributed in nature and have diverse biological activities .

Synthesis of α-Acetoxy β-Amino Acid Derivatives

This compound can be used in Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives . These derivatives have potential applications in the pharmaceutical industry .

Synthesis of Pyrimidine Derivatives

It is an ideal starting material for synthesizing pyrimidine derivatives via Pinner pyrimidine reaction with amidine/guanidine . The iridium complexes formed by those pyrimidine derivatives are used for long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs) .

Mécanisme D'action

Target of Action

It is typically used as a ligand for improving stereoselectivity of catalytic reactions due to its great chelating ability to metal centers .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes condensation with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide . It’s also used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines .

Biochemical Pathways

It’s known to be involved in the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments .

Propriétés

IUPAC Name |

ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4/c1-2-24-18(22)11-15-12-25-17-6-4-3-5-16(17)21(15)19(23)13-7-9-14(20)10-8-13/h3-10,15H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKXLSAUKLQFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326857 | |

| Record name | ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate | |

CAS RN |

439112-17-1 | |

| Record name | ethyl 2-[4-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)

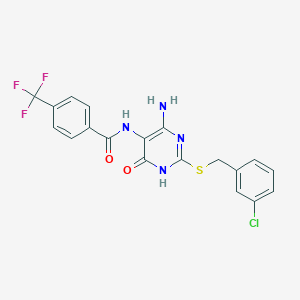

![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)

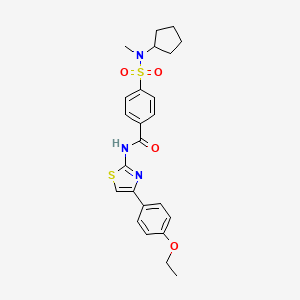

![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)

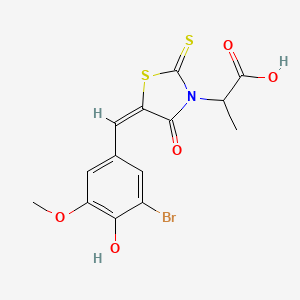

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)

![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)